3-bromo-1H-indol-4-amine
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Overview
Description
3-bromo-1H-indol-4-amine is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-indol-4-amine typically involves the bromination of 1H-indol-4-amine. One common method is the reaction of 1H-indol-4-amine with bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-indol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
3-bromo-1H-indol-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-1H-indol-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways . The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1H-indol-4-amine
- 3-fluoro-1H-indol-4-amine
- 3-iodo-1H-indol-4-amine
Uniqueness
3-bromo-1H-indol-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated indole derivatives .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
3-bromo-1H-indol-4-amine |
InChI |
InChI=1S/C8H7BrN2/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H,10H2 |
InChI Key |
STDNUIUWWFQJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)N |
Origin of Product |
United States |
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